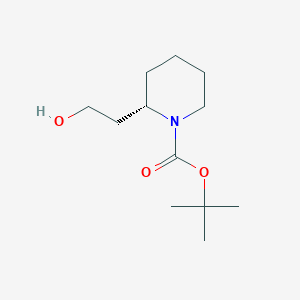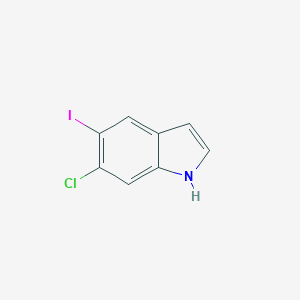
6-chloro-5-iodo-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-5-iodo-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, has been a subject of interest among researchers . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole . The molecular formula is C8H5ClIN .Chemical Reactions Analysis
Indole derivatives, including this compound, show various biologically vital properties . They are used in the synthesis of various bioactive compounds .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
The study of indole synthesis, a key area in organic chemistry due to indole's presence in numerous bioactive compounds, has seen significant advances. A comprehensive classification of indole synthesis methods is provided, highlighting the diversity and complexity of strategies to create indole and its derivatives, essential for understanding the synthetic approaches to compounds like 6-chloro-5-iodo-1H-indole (Taber & Tirunahari, 2011).
Functionalization of Indole
The modification of indole at specific positions, such as the C2 functionalization via umpolung techniques, demonstrates the chemical versatility of indole derivatives for potential applications in synthetic and pharmaceutical chemistry. This review focuses on the methods and importance of C2 functionalization, underscoring the relevance of such modifications for derivatives like this compound in medicinal chemistry (Deka, Deb, & Baruah, 2020).
Biological and Medicinal Applications
Indole derivatives, including structures akin to this compound, exhibit a broad spectrum of biological and medicinal activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The review on the chemistry and biology of indoles and indazoles highlights the significant potential of these compounds in drug development and therapy (Ali et al., 2013).
Gut Microbiota and Indole Derivatives
Research on gut microbiota-derived indole and its derivatives has shown that these compounds play crucial roles in maintaining intestinal homeostasis and influencing liver metabolism and the immune response. This underlines the therapeutic prospects of indole derivatives in treating intestinal and liver diseases, suggesting potential research applications for this compound in these areas (Li et al., 2021).
Antiviral Applications
The unique property of indole derivatives to mimic the structure of peptides and bind reversibly to enzymes has opened up opportunities for novel drugs with various modes of action, including antiviral agents. This review specifically focuses on the development of indole derivatives as antiviral agents, providing a perspective on how this compound could be applied in this context (Zhang, Chen, & Yang, 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6-Chloro-5-Iodo-1H-Indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Eigenschaften
IUPAC Name |
6-chloro-5-iodo-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJBSNUBUOHZAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312093 |
Source


|
| Record name | 6-Chloro-5-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122509-74-4 |
Source


|
| Record name | 6-Chloro-5-iodo-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122509-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

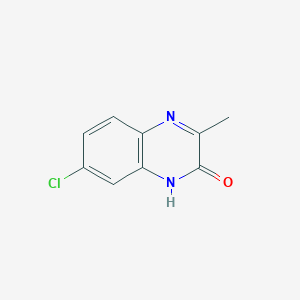
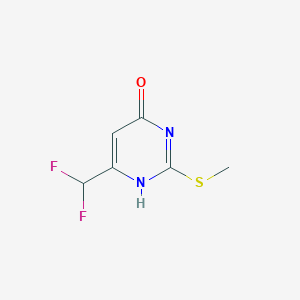

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)
![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)
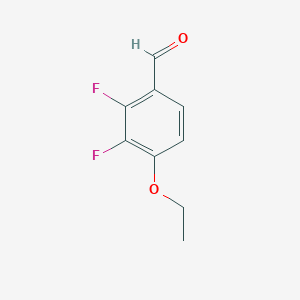
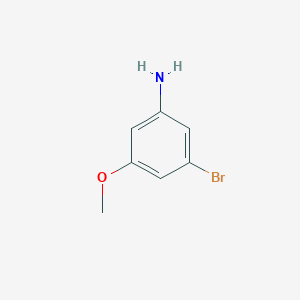
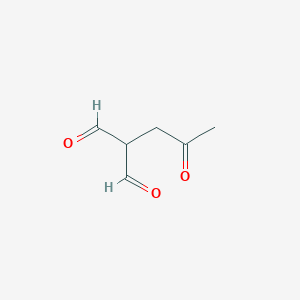
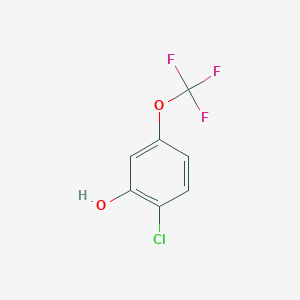
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)
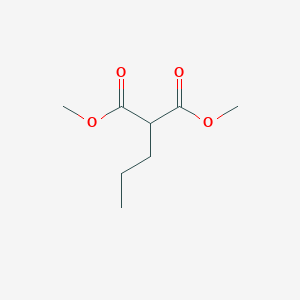
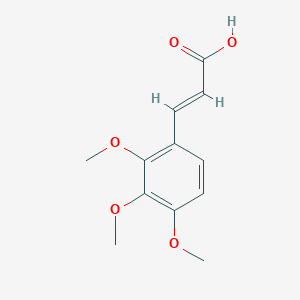
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
